

Technical Support Center: Inducible Clindamycin Resistance in Streptococcus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clazamycin A hydrochloride*

Cat. No.: B1608455

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of inducible clindamycin resistance in Streptococcus species.

Frequently Asked Questions (FAQs)

Q1: What is inducible clindamycin resistance in Streptococcus?

A1: Inducible clindamycin resistance is a phenomenon where a bacterial isolate, such as Streptococcus, appears susceptible to clindamycin in initial testing but harbors a gene that can be activated in the presence of an inducing agent, typically a macrolide antibiotic like erythromycin.[1][2] This activation, or induction, leads to resistance to clindamycin, which can result in clinical treatment failure despite the initial susceptibility report.[2][3] This type of resistance is often mediated by erm genes, which encode for an enzyme that methylates the ribosomal target site, reducing the binding of both macrolides and lincosamides (like clindamycin).[1][4]

Q2: Why is it important to detect inducible clindamycin resistance?

A2: Detecting inducible clindamycin resistance is crucial to avoid therapeutic failure.[3][5] If a laboratory reports a Streptococcus isolate as susceptible to clindamycin based on standard testing without checking for inducible resistance, a clinician might prescribe clindamycin for the infection.[2] However, during treatment, the presence of macrolide-like molecules or spontaneous mutation can induce the resistance mechanism, rendering the clindamycin

ineffective.[1][3] The Clinical and Laboratory Standards Institute (CLSI) recommends testing for inducible clindamycin resistance in all beta-hemolytic streptococci that test resistant to erythromycin but susceptible to clindamycin.[6][7]

Q3: What is the D-test?

A3: The D-test, or disk approximation test, is a simple and reliable laboratory method used to phenotypically detect inducible clindamycin resistance.[6][8] It involves placing an erythromycin disk in close proximity to a clindamycin disk on an agar plate inoculated with the bacterial isolate.[6] If the isolate has inducible resistance, the erythromycin will induce the expression of the resistance gene, causing the zone of inhibition around the clindamycin disk to appear flattened or "D-shaped" on the side adjacent to the erythromycin disk.[2][6]

Q4: What are the genetic determinants of inducible clindamycin resistance?

A4: The primary genetic determinants of inducible clindamycin resistance in *Streptococcus* are the *erm* (erythromycin ribosome methylase) genes.[1][4] The most common *erm* genes found in streptococci are *erm*(B) and *erm*(A) (also known as *erm*(TR)).[3][4] These genes encode for a methylase enzyme that modifies the 23S rRNA component of the bacterial ribosome.[1] This modification prevents macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics from binding effectively, leading to resistance (the MLSB phenotype).[1][4]

Q5: Are there alternative methods to the D-test?

A5: Yes, alternative methods to the D-test exist, although the D-test is considered the gold standard for phenotypic detection.[8][9] These alternatives include:

- Broth microdilution methods: CLSI has described a method using a single well with a combination of erythromycin and clindamycin to detect inducible resistance.[10][11]
- Agar dilution methods: Specialized agar dilution techniques incorporating both erythromycin and clindamycin can also be used.[12][13]
- Molecular methods: PCR can be used to detect the presence of *erm* genes, which are responsible for inducible resistance.[4][14] This is a genotypic method and can be more rapid and specific than phenotypic tests.

Troubleshooting Guides

D-Test Troubleshooting

Issue	Possible Cause(s)	Recommended Solution(s)
No "D" shape observed in a known positive control.	1. Incorrect distance between erythromycin and clindamycin disks.[15] 2. Inadequate inoculum density. 3. Expired or improperly stored antibiotic disks. 4. Incorrect incubation conditions (time, temperature, atmosphere).[6]	1. Ensure the distance between the edges of the disks is 12 mm for beta-hemolytic streptococci on Mueller-Hinton sheep blood agar.[10] For staphylococci, the recommended distance is 15-26 mm on Mueller-Hinton agar. [6] 2. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[6] 3. Use quality control-tested antibiotic disks that are within their expiration date and have been stored according to the manufacturer's instructions. 4. Incubate plates at 35°C in 5% CO ₂ for 20-24 hours for beta-hemolytic streptococci.[10]
False-negative D-test result (no "D" shape but the isolate is genotypically positive for an erm gene).	1. Disk separation distance is too wide.[15] 2. The specific erm gene present may be a weak inducer. 3. A "double zone" of inhibition around the clindamycin disk may be misinterpreted.[15]	1. Strictly adhere to the recommended disk spacing. A wider distance can lead to false-negative results, particularly for isolates harboring the ermA gene.[15] 2. If inducible resistance is strongly suspected despite a negative D-test, consider molecular testing for erm genes. 3. Be aware that a double zone around the clindamycin disk can be associated with false-negative results at wider disk separations and may indicate

		the presence of an ermA gene. [15] Consider re-testing with precise disk placement.
Indistinct or hazy D-shaped zone.	1. Mixed culture. 2. Slow-growing isolate. 3. Hazy growth within the clindamycin zone can indicate constitutive resistance.[6]	1. Ensure the inoculum is from a pure culture. Re-isolate and repeat the test if necessary. 2. Ensure adequate incubation time as per CLSI guidelines. 3. Any growth, even hazy, within the clindamycin zone, regardless of a D-shape, should be interpreted as clindamycin resistance.[6]
Zone of inhibition is too large or too small for both disks.	1. Incorrect inoculum density. 2. Incorrect agar depth. 3. Improper antibiotic disk potency.	1. Standardize the inoculum to a 0.5 McFarland turbidity standard. 2. Ensure the agar depth is between 4 and 6 mm. 3. Use quality control strains to verify the potency of the antibiotic disks. Recommended QC strains include S. aureus ATCC BAA-977 (D-test positive) and S. aureus ATCC BAA-976 (D-test negative).[15] [16]

PCR for erm Genes Troubleshooting

Issue	Possible Cause(s)	Recommended Solution(s)
No PCR product for any sample, including the positive control.	1. Error in PCR master mix preparation (e.g., missing component). 2. Incorrect thermal cycler program. 3. Presence of PCR inhibitors in the DNA extract. 4. Degraded DNA template or primers.	1. Carefully prepare a fresh master mix. Use a checklist to ensure all components are added. 2. Verify the annealing temperature, extension time, and number of cycles in the thermal cycler program. 3. Re-purify the DNA extracts. Consider using a DNA extraction kit with inhibitor removal steps. 4. Use fresh aliquots of primers and ensure the DNA template has been stored properly at -20°C or below.
PCR product in the no-template control (NTC).	1. Contamination of PCR reagents (water, master mix, primers) with template DNA or amplicons.	1. Use dedicated pipettes and filtered tips for PCR setup in a separate, clean area. 2. Aliquot reagents to avoid contaminating stock solutions. 3. Prepare a fresh set of all reagents, including PCR-grade water.
Non-specific bands on the agarose gel.	1. Annealing temperature is too low. 2. Primer-dimer formation. 3. Excessive amount of DNA template.	1. Increase the annealing temperature in increments of 1-2°C. A gradient PCR can be used to optimize the annealing temperature. 2. Optimize primer concentration. 3. Reduce the amount of template DNA in the PCR reaction.
Weak or no amplification in test samples but strong	1. Low concentration or poor quality of extracted DNA. 2.	1. Quantify the extracted DNA and assess its purity (e.g.,

amplification in the positive control.

The specific erm gene variant in the sample is not recognized by the primers.

using a spectrophotometer).
Re-extract DNA if necessary.
2. Ensure the primers are designed to detect a conserved region of the target erm genes. If a novel variant is suspected, DNA sequencing of the amplicon may be necessary.

Experimental Protocols

D-Test (Disk Diffusion Method) for Beta-Hemolytic Streptococcus

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- Mueller-Hinton agar with 5% sheep blood plates
- Erythromycin (15 µg) disks
- Clindamycin (2 µg) disks
- Sterile saline or 0.85% NaCl solution
- Sterile swabs
- 0.5 McFarland turbidity standard
- Bacterial isolate to be tested
- Quality control strains (*S. aureus* ATCC BAA-977 and ATCC BAA-976)
- Incubator at 35°C with 5% CO₂

- Ruler or caliper

Procedure:

- Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies of the Streptococcus isolate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
- Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the Mueller-Hinton sheep blood agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
- Disk Placement: Aseptically place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the inoculated agar surface. The distance between the edges of the two disks should be 12 mm.
- Incubation: Invert the plates and incubate at 35°C in a 5% CO₂ atmosphere for 20-24 hours. [\[10\]](#)
- Interpretation of Results:
 - Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, creating a "D" shape. Report as "Resistant" to clindamycin. [\[6\]](#)
 - Negative D-test (No Inducible Resistance): A circular zone of inhibition around the clindamycin disk. Report the clindamycin result as "Susceptible". [\[1\]](#)
 - Constitutive Resistance: No zone of inhibition around either the clindamycin or erythromycin disk, or growth up to both disks. The organism is resistant to both antibiotics.
 - MS Phenotype: The isolate is resistant to erythromycin (no zone or a small zone) but susceptible to clindamycin (a circular zone).

PCR for Detection of erm(A) and erm(B) Genes

This is a general protocol for a multiplex PCR. Primer sequences and specific annealing temperatures may need to be optimized.

Materials:

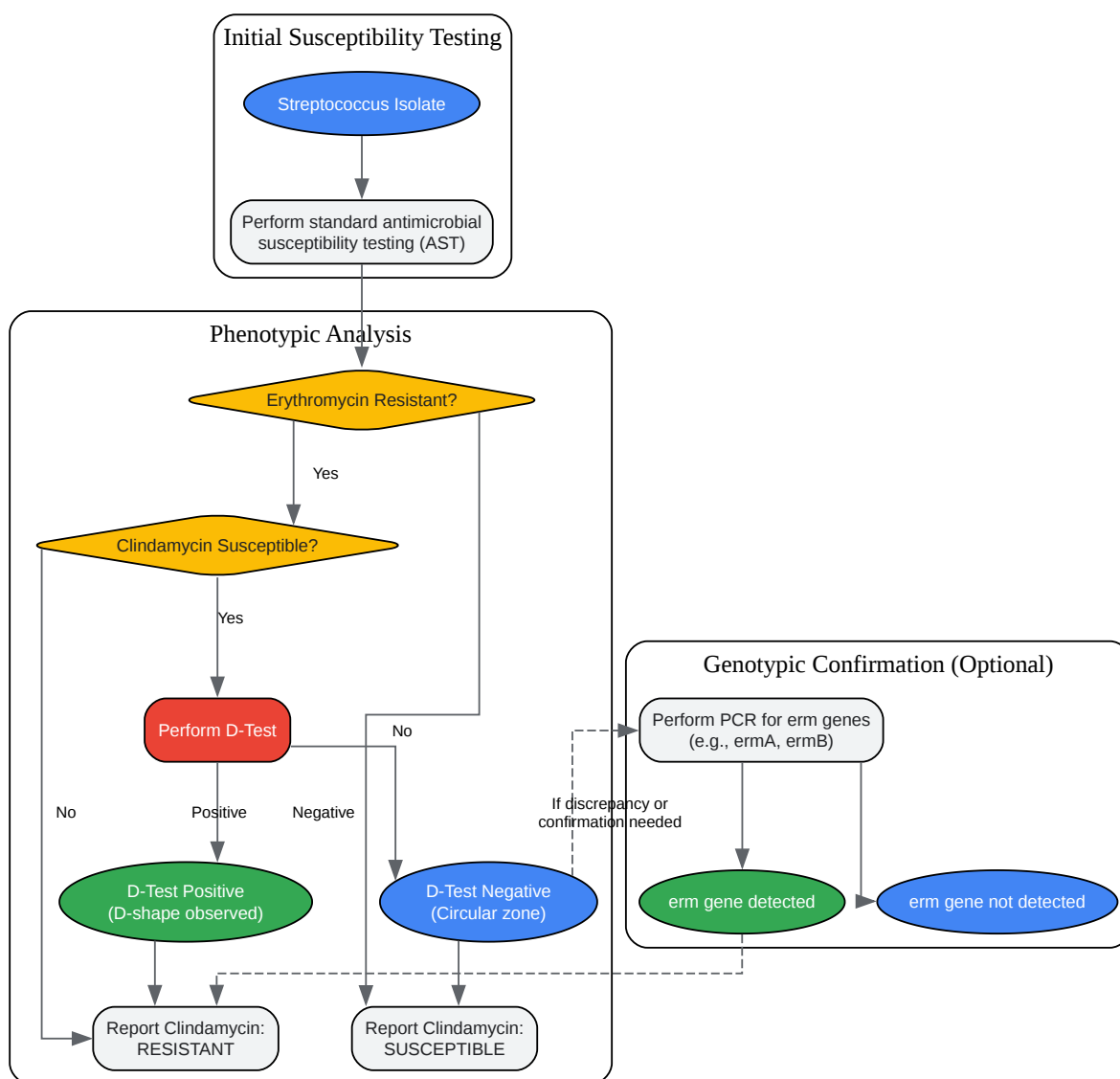
- DNA extraction kit
- Purified DNA from the Streptococcus isolate
- Positive control DNA (from strains known to contain erm(A) and erm(B) genes)
- Nuclease-free water (negative control)
- PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
- Forward and reverse primers for erm(A) and erm(B)
- Thermal cycler
- Agarose gel electrophoresis equipment
- DNA stain (e.g., ethidium bromide or a safer alternative)
- DNA ladder

Procedure:

- DNA Extraction: Extract genomic DNA from the Streptococcus isolate using a commercial kit or a standard laboratory protocol.
- PCR Reaction Setup: In a sterile PCR tube, prepare the following reaction mixture on ice:
 - PCR Master Mix (2X): 12.5 µL
 - erm(A) Forward Primer (10 µM): 1 µL
 - erm(A) Reverse Primer (10 µM): 1 µL
 - erm(B) Forward Primer (10 µM): 1 µL

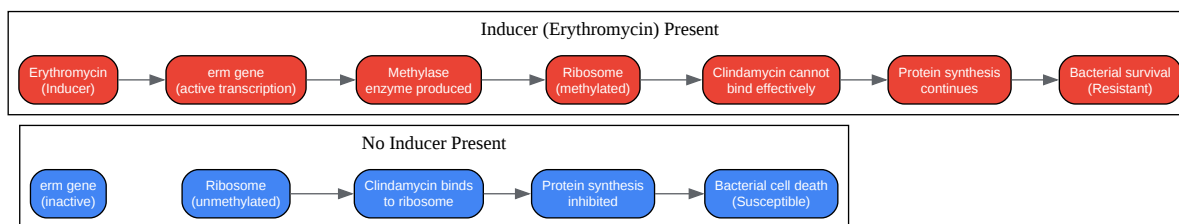
- erm(B) Reverse Primer (10 μ M): 1 μ L
- Template DNA (10-50 ng): 2 μ L
- Nuclease-free water: to a final volume of 25 μ L
- Set up positive and negative controls in parallel.
- Thermal Cycling: Place the PCR tubes in a thermal cycler and run a program similar to the following (optimization may be required):
 - Initial Denaturation: 95°C for 5 minutes
 - 30-35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55°C for 30 seconds (this temperature is primer-dependent and needs optimization)
 - Extension: 72°C for 1 minute
 - Final Extension: 72°C for 7 minutes
- Gel Electrophoresis: Mix the PCR products with loading dye and run them on a 1.5% agarose gel alongside a DNA ladder.
- Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The presence of bands of the expected size for erm(A) and/or erm(B) indicates the presence of these genes.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for detecting inducible clindamycin resistance in *Streptococcus*.



[Click to download full resolution via product page](#)

Caption: Mechanism of inducible clindamycin resistance mediated by the *erm* gene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publications.aap.org [publications.aap.org]
- 2. Quick D-Test for Clindamycin: +Results & Guide [jitsi.cmu.edu.jm]
- 3. Erythromycin Resistance Genes in Group A Streptococci in Finland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inducible Clindamycin Resistance in *Staphylococcus aureus* Isolated from Clinical Samples - Journal of Laboratory Physicians [jlabphy.org]
- 6. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 7. Inducible Clindamycin Resistance Test | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]
- 11. Detection of Inducible Clindamycin Resistance in Staphylococci by Broth Microdilution Using Erythromycin-Clindamycin Combination Wells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Epidemiological Study of Erythromycin-Resistant Streptococcus pyogenes From Korea and Japan by emm Genotyping and Multilocus Sequence Typing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Selection of Strains for Quality Assessment of the Disk Induction Method for Detection of Inducible Clindamycin Resistance in Staphylococci: a CLSI Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Inducible Clindamycin Resistance in Streptococcus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608455#detecting-inducible-clindamycin-resistance-in-streptococcus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com